molecular formula C20H17Cl2N5O4 B2528915 N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052617-39-6

N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2528915
CAS No.: 1052617-39-6
M. Wt: 462.29
InChI Key: HZUZEYLUVMJUTD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C20H17Cl2N5O4 and its molecular weight is 462.29. The purity is usually 95%.
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Biological Activity

N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique triazole and pyrrole structures which are known to exhibit various pharmacological effects. This article aims to summarize the current understanding of the biological activity of this compound through a review of available literature and research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C19H18Cl2N4O3\text{C}_{19}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}_3

This structure includes:

  • A dichlorophenyl group
  • An ethoxyphenyl moiety
  • A pyrrolo-triazole ring system

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

Anticancer Activity

Recent studies have shown that compounds containing triazole and pyrrole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar triazole derivatives showed cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and colon cancer (HT-29) with IC50 values in the low micromolar range .
  • Mechanism of action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties:

  • In vitro tests have shown effectiveness against a range of bacteria and fungi. For example:
    • A related triazole compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase (AChE) inhibition : Certain derivatives have been found to inhibit AChE activity effectively. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Triazole Derivatives : A study published in Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The results indicated that compounds with halogen substitutions exhibited enhanced potency against cancer cell lines compared to their non-halogenated counterparts .
  • Antimicrobial Activity Assessment : Another study focused on the synthesis and evaluation of pyrrole-containing compounds against various pathogens. The results showed promising antibacterial activity which was attributed to the disruption of bacterial cell membranes .

Research Findings Summary Table

Biological ActivityRelated CompoundsIC50/MIC ValuesReference
AnticancerTriazole Derivatives6.2 µM (colon cancer)
AntimicrobialPyrrole Compounds8 - 32 µg/mL (bacteria)
Enzyme InhibitionAChE InhibitorsNot specified

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O4/c1-2-31-13-6-4-12(5-7-13)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-15-8-3-11(21)9-14(15)22/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUZEYLUVMJUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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